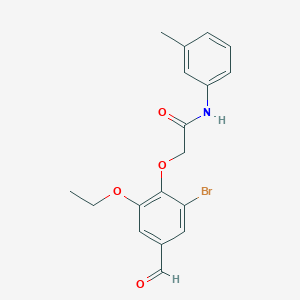

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide

Description

This compound is a brominated phenoxy acetamide derivative characterized by a 3-methylphenyl group attached to the acetamide nitrogen and a substituted phenoxy ring with bromo, ethoxy, and formyl groups.

Properties

IUPAC Name |

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-5-12(2)7-14/h4-10H,3,11H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUIHGCCKFUDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

Bromination: Introduction of the bromo group into the aromatic ring.

Ethoxylation: Substitution of a hydrogen atom with an ethoxy group.

Formylation: Introduction of the formyl group, often through a formylation reaction such as the Vilsmeier-Haack reaction.

Phenoxy Substitution: Formation of the phenoxy linkage.

Acetamide Formation: Reaction of the intermediate with an acetamide derivative to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The bromo group can be reduced to a hydrogen atom.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative.

Scientific Research Applications

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide may have various applications in scientific research, including:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigation of its potential pharmacological properties.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Key Observations:

- Electron-withdrawing groups (e.g., bromo, formyl) on the phenoxy ring may influence electronic distribution, affecting binding to biological targets (e.g., FPR2 in ) .

Synthetic Considerations :

Crystallographic Insights :

- Biological Activity: Pyridazinone-acetamide hybrids () show FPR2 agonism, suggesting that the target’s formyl group could facilitate similar receptor interactions . Hydrophobic substituents (e.g., phenethyl in ) enhance enzyme inhibition (17β-HSD2), implying that the target’s ethoxy and methyl groups may optimize hydrophobic binding pockets .

Biological Activity

The compound 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. This article examines its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H20BrNO4

- Molecular Weight : 428.3 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the bromine atom and the ethoxy group enhances its lipophilicity, facilitating cellular uptake. The acetamide moiety may contribute to its interaction with specific protein targets involved in cell signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of phenoxyacetic acid, including this compound, exhibit significant anticancer properties. For instance, the compound has shown effectiveness against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2).

Table 1: Cytotoxicity Profile Against Cancer Cell Lines

The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups significantly enhances cytotoxicity, while electron-withdrawing groups reduce it.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary screenings have demonstrated that it possesses notable antibacterial effects against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 50 µg/mL |

The mechanism behind its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Studies

- Anticancer Study : A study involving computational docking revealed that the compound effectively binds to the active sites of vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1), indicating potential as a therapeutic agent in cancer treatment .

- Antimicrobial Efficacy : A series of experiments demonstrated that the compound exhibited superior antibiofilm activity compared to standard antibiotics, suggesting its potential use in treating biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.